![molecular formula C20H15Br2ClN2O3 B15014011 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of a class of Schiff bases, which are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. Schiff bases are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves several steps:
Starting Materials: The synthesis begins with p-chloro-m-cresol and ethylchloroacetate.
Formation of Intermediate:
p-chloro-m-cresol reacts with ethylchloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate.Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy) acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide reacts with different aromatic furfural aldehydes to yield the desired Schiff base.
化学反应分析
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide has several scientific research applications:
Antimicrobial Activity: This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity: It has been studied for its potential antiviral properties, particularly against viruses like the tobacco mosaic virus.
Anticancer Research: The compound is being explored for its potential anticancer properties due to its ability to inhibit the growth of certain cancer cell lines.
Anthelmintic Activity: It has demonstrated significant anthelmintic activity against species of earthworms.
作用机制
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit key enzymes in microbial and viral pathways, leading to the disruption of essential biological processes.
DNA Interaction: It can bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer and antimicrobial activities.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell lysis and death.
相似化合物的比较
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can be compared with other Schiff bases and similar compounds:
2-(4-chloro-3-methylphenoxy)-N’-[(E)-[5-(substituted aryl)-furan-2-yl]methylidene]acetohydrazides: These compounds share a similar structure but differ in the substituents on the furan ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds have a thiadiazole ring instead of a furan ring and exhibit different biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities, including antiviral and anticancer properties.
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide stands out due to its unique combination of a furan ring and halogenated phenoxy group, which contributes to its distinct biological activities.
属性
分子式 |
C20H15Br2ClN2O3 |
|---|---|
分子量 |
526.6 g/mol |
IUPAC 名称 |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H15Br2ClN2O3/c1-12-8-16(21)20(17(22)9-12)27-11-19(26)25-24-10-15-6-7-18(28-15)13-2-4-14(23)5-3-13/h2-10H,11H2,1H3,(H,25,26)/b24-10+ |
InChI 键 |
MROFCPKOLWCBKC-YSURURNPSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)

![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
